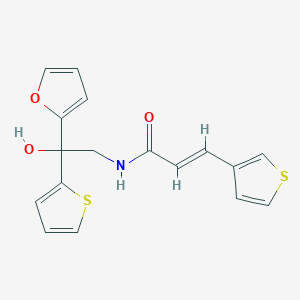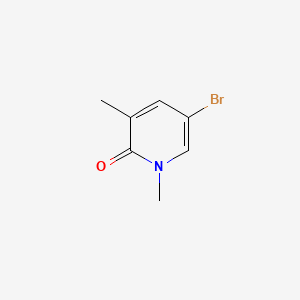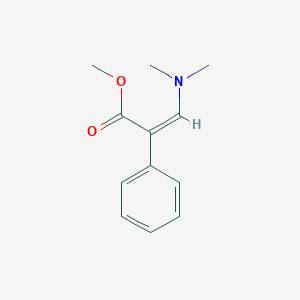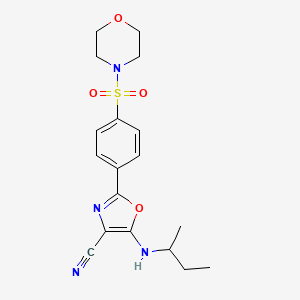
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has been widely studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- The synthesis and properties of oxazole derivatives, including compounds similar to "5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile," have been extensively studied. These studies focus on the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with various substituents, demonstrating the compounds' potential for further chemical transformations and applications in drug development (Chumachenko et al., 2014).
Reactivity with Hydrazine Hydrate
- The interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate has been investigated, revealing insights into the compounds' reactivity and the formation of novel structures. This research could inform the development of new chemical entities with potential pharmaceutical applications (Chumachenko et al., 2014).
Potential for Anticancer Research
- Synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown promising anticancer activities in vitro. These compounds displayed significant growth inhibitory and cytostatic activities against a variety of cancer cell lines, suggesting their potential as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
Mechanistic Insights and New Reactions
- Studies on the reaction of polychlorinated enamidonitrile with amines, including morpholine, have led to the formation of cyanooxazoles, providing insights into novel synthetic routes and mechanisms. This research enhances the understanding of oxazole chemistry and its potential applications in synthesizing bioactive molecules (Pil'o et al., 2002).
Propiedades
IUPAC Name |
5-(butan-2-ylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-13(2)20-18-16(12-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-8-10-25-11-9-22/h4-7,13,20H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGNBPGHUQUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

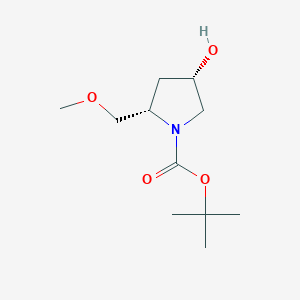
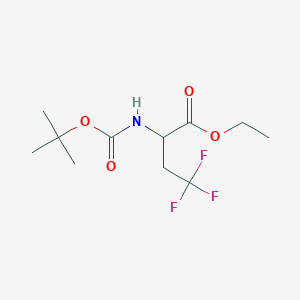
![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![(2E,NZ)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2401815.png)
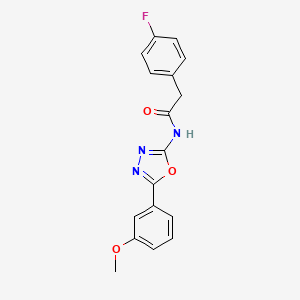
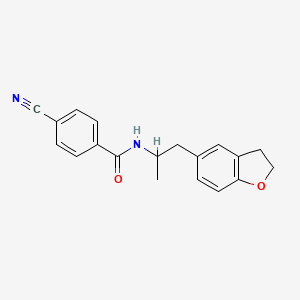
![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
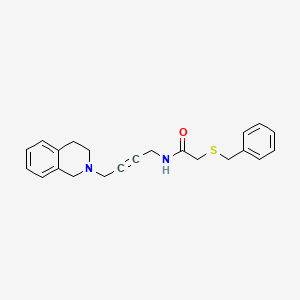
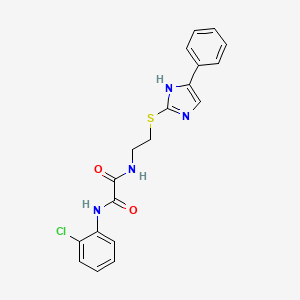
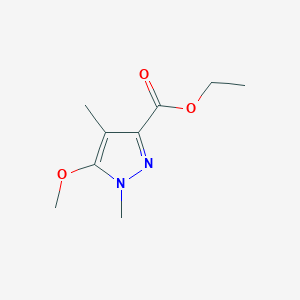
![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
